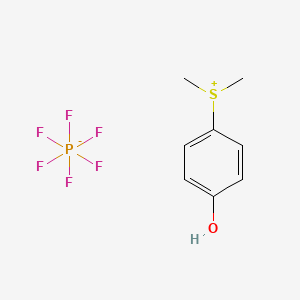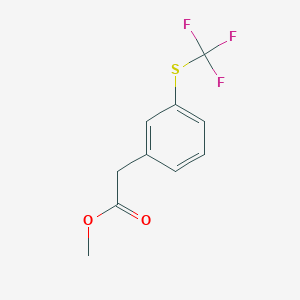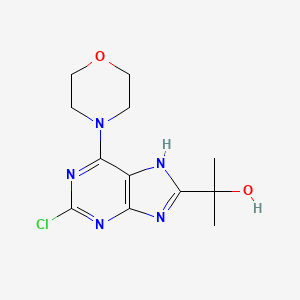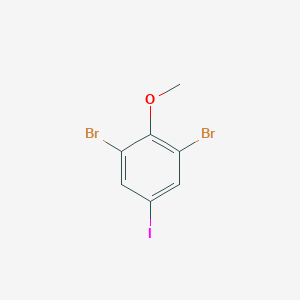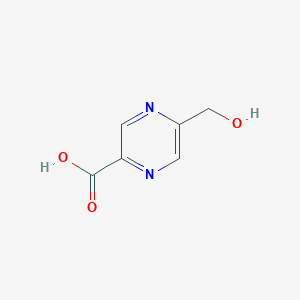
1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride
描述
1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride, otherwise known as BFEA, is an organic compound widely used in a variety of scientific research applications. BFEA is a derivative of aniline, a mono-substituted benzene that is widely used as a precursor for a variety of pharmaceuticals, polymers, and other chemicals. BFEA is a colorless, crystalline solid that is readily soluble in water. It has a wide range of applications in the fields of organic synthesis, chemical biology, and medicinal chemistry.
科学研究应用
BFEA has a wide range of applications in the fields of organic synthesis, chemical biology, and medicinal chemistry. It is commonly used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, amino acids, and peptides. It is also used as a building block for the synthesis of biologically active compounds, such as peptides, proteins, and small-molecule drugs. In addition, BFEA has been used in the synthesis of fluorescent probes and imaging agents, as well as in the synthesis of catalysts and catalytic systems.
作用机制
The mechanism of action of BFEA is not well understood. However, it has been suggested that it acts as a nucleophile in the reaction with aniline and 4-fluorobenzaldehyde. This is thought to occur via a series of electron-transfer reactions that result in the formation of a stable complex between the aniline and 4-fluorobenzaldehyde molecules. The complex is then hydrolyzed, leading to the formation of BFEA.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFEA are not well understood. However, it has been suggested that it may act as a neurotransmitter in the brain. In addition, BFEA has been shown to have antibacterial and antifungal activity. It has also been suggested that BFEA may have an anti-inflammatory effect. However, more research is needed to better understand the biochemical and physiological effects of BFEA.
实验室实验的优点和局限性
BFEA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for extended periods of time without significant degradation. Furthermore, BFEA is soluble in a wide range of solvents, making it suitable for a variety of applications.
However, there are some limitations to using BFEA in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of reactions. In addition, BFEA is not very stable in the presence of strong acids or bases, making it unsuitable for use in certain types of reactions.
未来方向
There are several potential future directions for research involving BFEA. One area of interest is to better understand its mechanism of action and the biochemical and physiological effects it has on the body. In addition, further research could be conducted to explore the potential applications of BFEA in the field of medicinal chemistry, such as the development of new drugs and imaging agents. Furthermore, further research could be conducted to explore the potential use of BFEA as a catalyst in organic synthesis reactions. Finally, further research could be conducted to explore the potential use of BFEA as a fluorescent probe or imaging agent.
属性
IUPAC Name |
1,2-bis(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEQWVROODQHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)
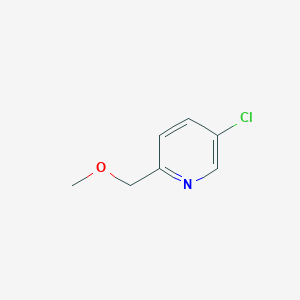
![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
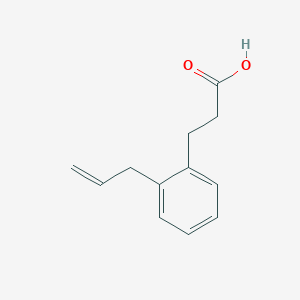


![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)

![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)
